Nitrourea

描述

准备方法

Synthetic Routes and Reaction Conditions: Nitrourea can be synthesized using two primary methods:

Nitration of Urea: This method involves the reaction of urea with nitric acid.

Dehydration of Urea Nitrate: Urea nitrate is dehydrated using sulfuric acid or acetic anhydride and acetic acid.

Industrial Production Methods: Industrial production of this compound often involves the nitration of urea due to its simplicity and cost-effectiveness. The process is scaled up by carefully controlling the reaction conditions to ensure safety and maximize yield .

化学反应分析

Types of Reactions: Nitrourea undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to produce nitrogen oxides and other by-products.

Reduction: Reduction of this compound can lead to the formation of urea and other nitrogen-containing compounds.

Substitution: this compound can participate in substitution reactions where the nitro group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products:

Oxidation: Nitrogen oxides and other nitrogen-containing by-products.

Reduction: Urea and other amine derivatives.

Substitution: A variety of substituted urea derivatives.

科学研究应用

Synthesis of Nitrourea

This compound can be synthesized through various methods, primarily involving the nitration of urea in acidic conditions. The most common methods include:

- Nitration in Sulfuric Acid : Urea is dissolved in concentrated sulfuric acid, followed by the addition of nitric acid. This method allows for high yields of this compound with controlled reaction conditions. For instance, yields can reach up to 90% under optimal conditions .

- Acetic Acid Method : Another effective synthesis involves using acetic acid and acetic anhydride to convert urea nitrate into this compound. This method also provides high yields while minimizing decomposition risks associated with other solvents .

Carcinogenic Studies

This compound compounds, particularly N-nitrosoureas, are known carcinogens and have been extensively used in cancer research. They serve as chemical agents to induce tumors in laboratory animals, allowing researchers to study cancer mechanisms and potential treatments.

- Case Study : In studies involving N-nitrosourea (ENU), researchers observed retinal damage in rats, characterized by increased photoreceptor cell death. This model helps elucidate the pathways leading to retinal degeneration and potential protective measures .

Therapeutic Potential

This compound derivatives have shown promise in treating various cancers, including Hodgkin's disease. These compounds can induce apoptosis in malignant cells while sparing normal tissues.

- Case Study : A clinical study reported that patients with Hodgkin's disease treated with nitrosourea derivatives exhibited significant regression of neurological symptoms associated with spinal cord compression and brain involvement .

Table 1: Synthesis Methods for this compound

| Method | Solvent | Yield (%) | Notes |

|---|---|---|---|

| Nitration in Sulfuric Acid | Concentrated H₂SO₄ | Up to 90% | Requires careful temperature control |

| Acetic Acid Method | Acetic acid/anhydride | 84-87% | Minimal decomposition at controlled temps |

Table 2: Biological Effects of this compound Compounds

| Compound | Application | Effect Observed |

|---|---|---|

| N-Nitrosourea | Carcinogenicity studies | Induces retinal degeneration in rats |

| Nitrosourea Derivatives | Cancer treatment (Hodgkin's) | Regression of neurological symptoms |

作用机制

Nitrourea exerts its effects primarily through alkylation. It can alkylate DNA and RNA, leading to the formation of cross-links and strand breaks. This disrupts the replication and transcription processes, ultimately causing cell death. The molecular targets include guanine bases in DNA, where this compound forms covalent bonds, leading to cytotoxicity .

相似化合物的比较

Nitrourea is compared with other similar compounds such as:

Urea Nitrate: Similar in structure but differs in its explosive properties and stability.

Nitroguanidine: Another high-energy material with different stability and decomposition characteristics.

Dithis compound: A more potent high-energy material with higher density and detonation properties.

Uniqueness: this compound is unique due to its balance of high energy content and relatively low sensitivity compared to other high-energy materials. This makes it a valuable compound in both research and industrial applications .

生物活性

Nitrourea is an organic compound that has garnered interest due to its diverse biological activities. This article explores the mechanisms, effects, and applications of this compound, particularly in the realms of medicinal chemistry and agriculture.

Chemical Structure and Synthesis

This compound is derived from urea through a nitration process involving concentrated nitric and sulfuric acids. The synthesis typically yields this compound with varying efficiencies depending on the reaction conditions. For example, one method reported an 80.2% yield when urea was dissolved in sulfuric acid and treated with fuming nitric acid at low temperatures .

Mechanisms of Biological Activity

The biological activity of this compound is largely attributed to its ability to interact with cellular components, particularly DNA. Nitrosoureas, a class that includes this compound, are known for their cytotoxic effects, primarily through the following mechanisms:

- DNA Alkylation : Nitrosoureas can alkylate DNA, leading to cross-linking and subsequent cell death. This property makes them effective as chemotherapeutic agents against various malignancies .

- Enzyme Inhibition : The presence of the nitro group in this compound can deactivate certain enzymes by altering their structure or function, which can be beneficial or toxic depending on the context .

Antitumor Activity

Nitrosoureas, including this compound derivatives, are utilized in cancer treatment due to their potent cytotoxicity. They have been shown to cause significant myelosuppression and hepatotoxicity but are effective against tumors resistant to other chemotherapeutic agents .

Antifungal Properties

Recent studies have highlighted the antifungal potential of N-nitrourea derivatives. Compounds synthesized from this compound exhibited significant activity against Rhizoctonia solani, a common plant pathogen. Structure-activity relationship (SAR) analyses revealed that specific aryl substituents enhance fungicidal efficacy .

| Compound | Aryl Substituent | Antifungal Activity (IC50) |

|---|---|---|

| 1 | Phenyl | 15 μM |

| 2 | 4-Chlorophenyl | 10 μM |

| 3 | 3-Nitrophenyl | 20 μM |

Case Studies

- Cancer Treatment : A study involving patients treated with nitrosoureas showed a notable response in cases of glioblastoma multiforme. Patients experienced a median survival increase compared to traditional therapies, though side effects such as liver enzyme elevation were significant .

- Agricultural Applications : Field trials using N-nitrourea derivatives as fungicides demonstrated increased crop yields and reduced fungal infections in potato crops. The application of these compounds led to a 20% increase in yield compared to untreated controls .

Toxicological Considerations

While this compound exhibits beneficial biological activities, it also poses toxicological risks. Hepatotoxicity and myelosuppression are common adverse effects associated with its use in chemotherapy. Monitoring liver function and blood counts is essential during treatment to mitigate these risks .

常见问题

Basic Research Questions

Q. What are the standard protocols for synthesizing nitrourea in laboratory settings?

this compound is typically synthesized via the dehydration of urea nitrate using concentrated sulfuric acid at sub-zero temperatures (<0°C) to minimize decomposition risks . Alternative routes involve acetic acid and acetic anhydride, which offer milder conditions but require precise stoichiometric control . Researchers must prioritize temperature regulation and rapid quenching to isolate the product, as this compound is highly sensitive to hydrolysis and thermal degradation .

Q. Which analytical techniques are most effective for characterizing this compound's structural and thermal properties?

Key techniques include:

- Spectroscopy : Infrared (IR) and Raman spectroscopy identify functional groups (e.g., nitro and urea moieties) . Nuclear Magnetic Resonance (NMR) is less effective due to this compound’s instability in solution .

- Thermal Analysis : Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) assess decomposition kinetics and melting points (~158°C) .

- X-ray Diffraction (XRD) : Determines crystal structure and density, critical for understanding explosive performance .

Q. What factors influence the hydrolytic stability of this compound, and how can they be controlled during experiments?

Hydrolysis is accelerated by water, elevated temperatures, and acidic/basic conditions. Stability can be improved by:

- Storing samples in anhydrous solvents (e.g., acetone or methanol) .

- Conducting reactions under inert atmospheres (e.g., nitrogen) to prevent moisture ingress .

- Avoiding prolonged storage; immediate use after synthesis is recommended .

Advanced Research Questions

Q. How can computational methods like CNDO/2 be applied to model this compound's decomposition pathways?

The CNDO/2 (Complete Neglect of Differential Overlap) method calculates molecular orbital energies and electron densities to predict decomposition mechanisms. For this compound, this approach has elucidated a 1,5-sigmatropic shift during aqueous decomposition, explaining the formation of intermediates like isocyanic acid . Researchers should validate computational results with experimental data (e.g., mass spectrometry) to confirm proposed pathways .

Q. What experimental strategies can resolve contradictions in reported data on this compound's sensitivity to impact?

Discrepancies in impact sensitivity arise from variations in crystal morphology and impurities. Methodological solutions include:

- Standardized Testing : Use a drop-weight apparatus with controlled parameters (e.g., 2 kg hammer, 30 cm height) to ensure reproducibility .

- Purity Verification : Employ High-Performance Liquid Chromatography (HPLC) to detect trace impurities that may alter sensitivity .

- Crystallography : Correlate crystal packing density (via XRD) with sensitivity metrics, as rigid frameworks reduce impact reactivity .

Q. How does the crystal density of this compound derivatives affect their explosive performance, and what methodologies quantify this relationship?

Higher crystal density enhances detonation velocity (VOD) by increasing molecular packing efficiency. To study this:

- Density Measurements : Use gas pycnometry or XRD to determine crystal density .

- Detonation Testing : Measure VOD via high-speed photography or copper cylinder compression tests .

- Computational Modeling : Apply density functional theory (DFT) to predict energetic performance based on structural parameters . Derivatives like 1,4-dinitroglycouril (DINGU) demonstrate improved stability and VOD (~7580 m/s) due to dense, hydrogen-bonded frameworks .

Q. Methodological Considerations for Data Contradictions

Q. How should researchers address conflicting reports on this compound's thermal stability in aqueous versus non-aqueous environments?

- Controlled Replication : Repeat experiments under documented conditions (e.g., pH, solvent purity) to isolate variables .

- Kinetic Studies : Use isothermal calorimetry to compare decomposition rates in different solvents .

- Literature Synthesis : Cross-reference findings with peer-reviewed studies prioritizing datasets with long-term significance or novel mechanistic insights .

属性

IUPAC Name |

nitrourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH3N3O3/c2-1(5)3-4(6)7/h(H3,2,3,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMUOJBJRZUHRMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

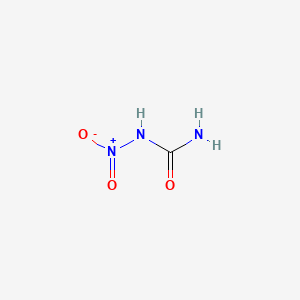

C(=O)(N)N[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH3N3O3 | |

| Record name | NITROUREA | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/12124 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4060311 | |

| Record name | Nitrourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4060311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

105.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Nitrourea appears as a colorless to white crystalline powder solid. Mildly sensitive to heat and shock. An extremely powerful explosive. Decomposes to emit toxic nitrogen oxide fumes. May explode under exposure to intense heat or fire. Primary hazard is blast of an instantaneous explosion, not flying projectiles or fragments. | |

| Record name | NITROUREA | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/12124 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

556-89-8 | |

| Record name | NITROUREA | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/12124 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Nitrourea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=556-89-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nitrourea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000556898 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nitrourea | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14982 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Urea, N-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Nitrourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4060311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nitrourea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.314 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NITROUREA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3UA35787YZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。